rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride, trans
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Overview
Description
Rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride, trans is a useful research compound. Its molecular formula is C15H20ClN3O2S and its molecular weight is 341.9. The purity is usually 94.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride, trans typically involves a multi-step process. This starts with the formation of the benzothiazole core, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The ethoxy group is often introduced via an esterification reaction. The reaction is typically conducted under anhydrous conditions using solvents like dichloromethane or tetrahydrofuran, with catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods: : On an industrial scale, the production may involve optimized routes to enhance yield and purity. This could include continuous flow chemistry techniques to maintain reaction efficiency and to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, which can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may target the carbonyl group of the benzothiazole moiety, using reducing agents such as sodium borohydride.
Substitution: : The compound is prone to nucleophilic substitution, especially at the ethoxy group, which can be replaced by various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dichloromethane, tetrahydrofuran.
Catalysts: : Potassium carbonate, palladium on carbon.
Major Products Formed
Oxidation can lead to the formation of corresponding carboxylic acids.
Reduction typically yields alcohols.
Substitution reactions produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications: rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride, trans is widely used in:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Studying enzyme interactions and as a substrate in biochemical assays.
Medicine: : Research into potential therapeutic agents due to its structural similarity to bioactive compounds.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level, particularly by binding to specific enzymes and receptors. The benzothiazole moiety is known for its ability to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds: When compared to similar compounds, such as other benzothiazole derivatives or pyrrolidine-based compounds, this compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Similar Compounds
1-(2-Benzothiazolyl)-3-aminopropane
2-(4-Ethoxyphenyl)benzothiazole
1-Benzothiazole-2-yl-4-aminobutane
This summary should provide a comprehensive overview of the compound. Any particular aspect that fascinates you or sparks further questions?
Properties
CAS No. |
2418596-97-9 |
---|---|
Molecular Formula |
C15H20ClN3O2S |
Molecular Weight |
341.9 |
Purity |
94 |
Origin of Product |
United States |
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